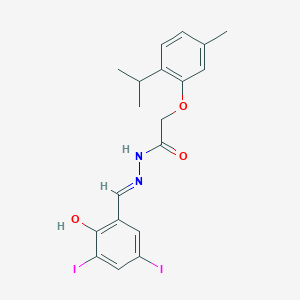![molecular formula C15H12ClN3O2 B6080265 6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6080265.png)
6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For example, a typical synthetic route might involve the reaction of 6-chloroimidazo[1,2-a]pyridine with 4-methoxyaniline under specific conditions to form the desired carboxamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of light for photocatalysis .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Aplicaciones Científicas De Investigación
6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, in the context of its anti-tuberculosis activity, it may inhibit key enzymes involved in the bacterial cell wall synthesis or other essential metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:
- 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides
- 6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one .
Uniqueness
6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methoxy groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-12-5-3-11(4-6-12)17-15(20)13-9-19-8-10(16)2-7-14(19)18-13/h2-9H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEZTZHMLORWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6080192.png)
![ethyl 4-(2-chlorobenzyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6080199.png)
![1-{5-[(ethylamino)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6080200.png)
![2-ETHOXYETHYL 4-[2-(3-BROMOPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B6080204.png)


![ethyl (5Z)-5-[(4-ethylphenyl)methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate](/img/structure/B6080223.png)

![2-(3-methoxypropyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B6080236.png)

![N-(3-pyridinylmethyl)-3-{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinyl}propanamide](/img/structure/B6080257.png)
![N-(2-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6080264.png)

![3-tert-butyl-5-(2-ethoxyphenyl)-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6080281.png)
